REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[CH2:10]([NH2:16])[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].CC([O-])(C)C.[Na+].O(CCCC)CCCC>>[CH2:10]([NH:16][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1)[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15] |f:2.3|
|
Name
|
|
Quantity
|
1.23 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
1.83 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCC)N
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O(CCCC)CCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product was purified via the Biotage SP4 (silica-packed 100 g; 0-50% EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)NC1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.828 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |